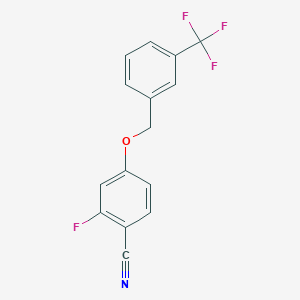
2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile
Overview
Description
2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile, also referred to as 2F-4-3-trifluoromethylbenzyloxybenzonitrile, is a fluorinated organic compound with potential applications in the fields of medicinal chemistry and materials science. This compound has been studied for its ability to interact with biological systems and for its potential use in drug synthesis.
Scientific Research Applications
Bioimaging and Radiotracer Development
Synthesis and Biodistribution in Bioimaging : 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile derivatives have been used in the synthesis of fluorine-18 labeled analogs, like [18F]FDT, which are valuable in bioimaging. [18F]FDT, synthesized via nucleophilic fluorination, has shown significant uptake in organs like the liver, kidney, and tumors in mice, indicating its potential for studying liver function and tumor imaging through positron emission tomography (PET) (Haradahira et al., 1992).
Tumor Imaging with PET : Novel monosaccharide radiotracers such as [18F]FDR have been prepared using fluorine-18 labeled derivatives and evaluated for tumor imaging in mice models, displaying potential for enhanced tumor imaging resolution and comparative uptake in tumors (Dall’Angelo et al., 2013).
Imaging Sigma2 Receptor Status in Solid Tumors : Fluorine-containing benzamide analogs, synthesized and radiolabeled with fluorine-18, have been used in PET imaging for determining the sigma2 receptor status of solid tumors, with compounds showing high tumor uptake and promising results for imaging solid tumors (Tu et al., 2007).
Neurological and Cellular Imaging
Peripheral Benzodiazepine Receptors Imaging : Compounds like [18F]PBR compounds, which are fluoroethoxy and fluoropropoxy substituted derivatives, have been synthesized and evaluated for their high in vitro affinity for peripheral benzodiazepine receptors (PBRs). These compounds, through radiolabeling with fluorine-18, have been used in biodistribution studies, potentially useful for imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).
σ1 Receptor PET Imaging Agent : Derivatives like N-(2-Benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine, radiolabeled with fluorine-18, have been developed for PET imaging of σ1 receptors. These compounds show properties suitable for PET imaging of σ1 receptors and warrant further investigation (Moussa et al., 2011).
Therapeutic Applications and Drug Development
Development of Antitumor Agents : Fluorinated pyrimidine derivatives like FTC-092 have demonstrated effectiveness against various transplantable tumors in mice, indicating potential for clinical applications in cancer treatment (Takeda et al., 2004).
Anticonvulsant Evaluation of Fluorinated Compounds : Trifluoromethylated enaminone derivatives have been synthesized and tested for anticonvulsant activity, representing potential lead compounds for further development in epilepsy treatment (Apraku & Okoro, 2019).
Mechanism of Action
Target of Action
It’s known that this compound may be used in chemical synthesis , suggesting it could interact with a variety of molecular targets depending on the specific reaction conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile . Factors such as temperature, pH, and the presence of other chemicals can impact its reactivity and the outcomes of the chemical reactions it is involved in.
properties
IUPAC Name |
2-fluoro-4-[[3-(trifluoromethyl)phenyl]methoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4NO/c16-14-7-13(5-4-11(14)8-20)21-9-10-2-1-3-12(6-10)15(17,18)19/h1-7H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJFLNVIDNZETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



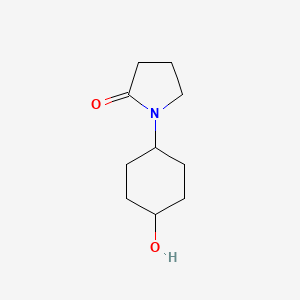
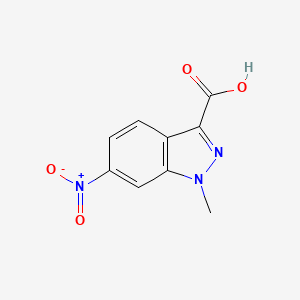
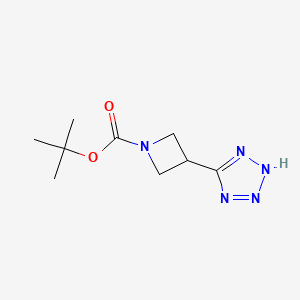
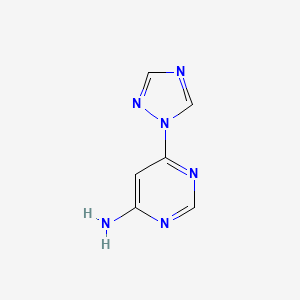

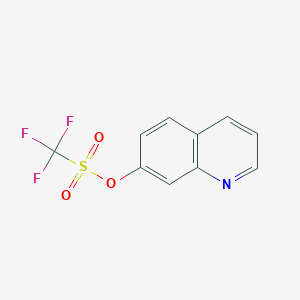
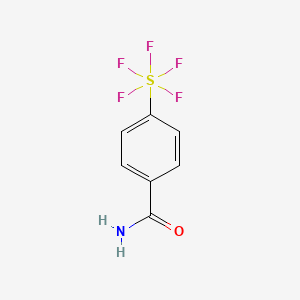
![tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate](/img/structure/B1397806.png)

![Azetidine, 1-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1397809.png)
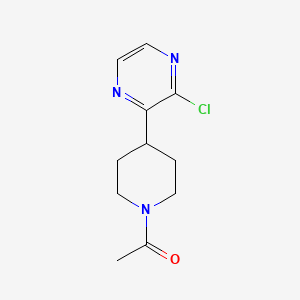
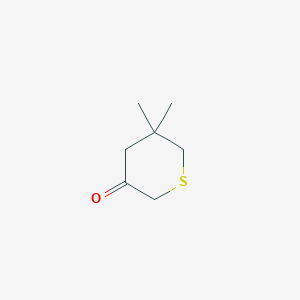
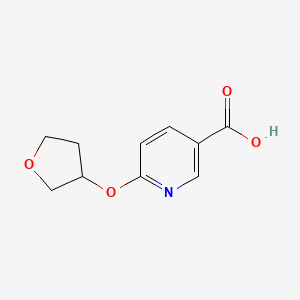
![Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate](/img/structure/B1397820.png)